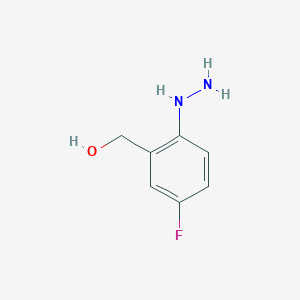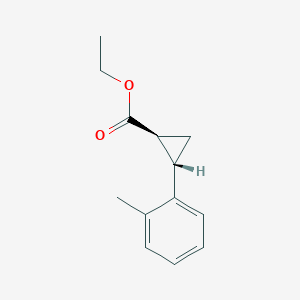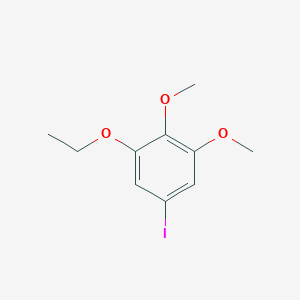
1,2-Dimethoxy-3-ethoxy-5-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethoxy-3-ethoxy-5-iodobenzene: is an organic compound with the molecular formula C10H13IO3 and a molecular weight of 308.11 g/mol It is a derivative of benzene, characterized by the presence of methoxy, ethoxy, and iodine substituents on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
1,2-Dimethoxy-3-ethoxy-5-iodobenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
1,2-Dimethoxy-3-ethoxy-5-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The methoxy and ethoxy groups can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom can yield various substituted benzene derivatives .
Applications De Recherche Scientifique
1,2-Dimethoxy-3-ethoxy-5-iodobenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-Dimethoxy-3-ethoxy-5-iodobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s iodine atom can act as an electrophile, facilitating the formation of intermediates that participate in various chemical reactions. The pathways involved include the formation of benzenonium intermediates and subsequent substitution or addition reactions .
Comparaison Avec Des Composés Similaires
- 1,2-Dimethoxy-3-ethoxybenzene
- 1,2-Dimethoxy-4-ethoxybenzene
- 1,2-Dimethoxy-3-iodobenzene
Comparison:
1,2-Dimethoxy-3-ethoxy-5-iodobenzene is unique due to the presence of both methoxy and ethoxy groups along with an iodine atom on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C10H13IO3 |
|---|---|
Poids moléculaire |
308.11 g/mol |
Nom IUPAC |
1-ethoxy-5-iodo-2,3-dimethoxybenzene |
InChI |
InChI=1S/C10H13IO3/c1-4-14-9-6-7(11)5-8(12-2)10(9)13-3/h5-6H,4H2,1-3H3 |
Clé InChI |
AQMNGIBEUHZBHC-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=CC(=C1OC)OC)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hydroxy-3-methyloxolan-2-yl]purin-6-yl]benzamide](/img/structure/B14037697.png)
![(3R,4R)-tert-butyl 4-((S)-1,1-dimethylethylsulfinamido)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14037705.png)
![(3R)-3-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-propan-2-yl-2,3-dihydropyran-4-one](/img/structure/B14037707.png)
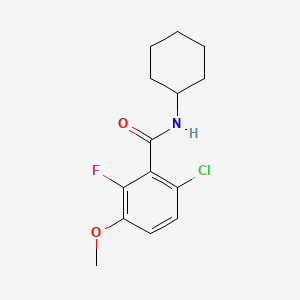
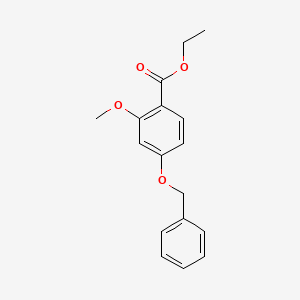
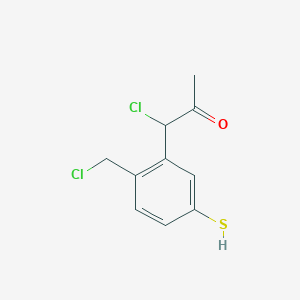
![(Hexahydrofuro[2,3-b]furan-3-yl)methanamine](/img/structure/B14037717.png)


![Tert-butyl 2-hydroxy-6-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B14037731.png)
![(1s,4s)-2-(3-Trifluoromethyl benzyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B14037736.png)
